n-[4-(4-Aminothieno[2,3-d]pyrimidin-5-yl)phenyl]-n'-phenylurea
Description
N-[4-(4-Aminothieno[2,3-d]pyrimidin-5-yl)phenyl]-N′-phenylurea (hereafter referred to by its IUPAC name) is a urea derivative featuring a thieno[2,3-d]pyrimidine core substituted with an amino group at position 4 and a phenylurea moiety. This compound has been investigated for its role as a kinase inhibitor, particularly targeting polo-like kinase 2 (PLK2), a key enzyme implicated in neurodegenerative diseases like Parkinson’s disease . Its structure combines a heterocyclic aromatic system (thienopyrimidine) with a diarylurea scaffold, which is common in kinase inhibitors due to its ability to engage in hydrogen bonding and hydrophobic interactions with enzyme active sites .
Properties
CAS No. |
605660-29-5 |
|---|---|
Molecular Formula |
C19H15N5OS |
Molecular Weight |
361.4 g/mol |
IUPAC Name |
1-[4-(4-aminothieno[2,3-d]pyrimidin-5-yl)phenyl]-3-phenylurea |
InChI |
InChI=1S/C19H15N5OS/c20-17-16-15(10-26-18(16)22-11-21-17)12-6-8-14(9-7-12)24-19(25)23-13-4-2-1-3-5-13/h1-11H,(H2,20,21,22)(H2,23,24,25) |
InChI Key |
RYAVJHIPOWNWDE-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)NC(=O)NC2=CC=C(C=C2)C3=CSC4=NC=NC(=C34)N |
Origin of Product |
United States |
Preparation Methods
The synthesis of n-[4-(4-Aminothieno[2,3-d]pyrimidin-5-yl)phenyl]-n’-phenylurea can be achieved through several synthetic routes. One common method involves the reaction of 4-aminothieno[2,3-d]pyrimidine with phenyl isocyanate under controlled conditions. The reaction typically requires a solvent such as dimethylformamide (DMF) and a catalyst like triethylamine to facilitate the formation of the desired product .
Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. Techniques such as microwave-assisted synthesis can also be employed to enhance reaction efficiency and reduce reaction times .
Chemical Reactions Analysis
n-[4-(4-Aminothieno[2,3-d]pyrimidin-5-yl)phenyl]-n’-phenylurea undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: The compound can undergo substitution reactions where functional groups on the phenyl or thienopyrimidine rings are replaced with other groups.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols.
Scientific Research Applications
Anticancer Applications
Recent studies have highlighted the effectiveness of n-[4-(4-Aminothieno[2,3-d]pyrimidin-5-yl)phenyl]-n'-phenylurea as a potential anticancer agent. The compound has been evaluated against various cancer cell lines, including:
- MCF-7 (Breast Cancer) : The compound displayed significant cytotoxicity, with IC50 values indicating potent activity against this cell line.
- HepG2 (Liver Cancer) : Similar potent effects were noted, suggesting its potential as a dual-action drug against different types of cancer.
Case Study: EGFR Inhibition
A detailed investigation into the compound's mechanism revealed its role as an epidermal growth factor receptor (EGFR) inhibitor. The study found that derivatives of this compound exhibited IC50 values significantly lower than established EGFR inhibitors like erlotinib, highlighting their potential for targeted cancer therapies .
Antimicrobial Activity
The compound has also been assessed for its antimicrobial properties against a range of bacterial and fungal strains.
Key Findings:
- Bacterial Strains : Testing against Gram-positive and Gram-negative bacteria demonstrated a broad spectrum of activity, with minimum inhibitory concentration (MIC) values ranging from 4 to 16 µg/mL.
- Fungal Strains : The compound showed comparable antifungal activity to established drugs like clotrimazole, particularly against Candida species.
Mechanism of Action
The mechanism of action of n-[4-(4-Aminothieno[2,3-d]pyrimidin-5-yl)phenyl]-n’-phenylurea involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain protein kinases, which are enzymes that play a crucial role in cell signaling, growth, and differentiation. By inhibiting these kinases, the compound can disrupt abnormal cell proliferation and induce apoptosis in cancer cells .
Comparison with Similar Compounds
Diarylurea Derivatives
N-[4-Chloro-3-(trifluoromethyl)phenyl]-N′-phenylurea (CTPPU)
- Structural Features: Retains the diarylurea backbone but replaces the thienopyrimidine group with a chloro-trifluoromethylphenyl substituent.
- Biological Activity: Demonstrates potent anticancer effects against non-small cell lung cancer (NSCLC) cells by inducing cell cycle arrest, though its mechanism differs from PLK2 inhibition .
- Key Difference: The absence of the thienopyrimidine core reduces specificity toward kinase targets, suggesting that the heterocyclic system in the parent compound enhances target selectivity .
GW768505A (N-{4-[4-Amino-6-(4-methoxyphenyl)furo[2,3-d]pyrimidin-5-yl]phenyl}-N′-[2-fluoro-5-(trifluoromethyl)phenyl]urea)
- Structural Features: Replaces the thieno[2,3-d]pyrimidine with a furo[2,3-d]pyrimidine core and introduces a methoxyphenyl group.
- Biological Activity: Acts as a dihydrofolate reductase (DHFR) inhibitor, highlighting how heterocycle substitution (furo vs. thieno) shifts target specificity from kinases to folate metabolism enzymes .
Thieno[2,3-d]pyrimidine Derivatives
Crystalline Ethanolate and Hydrochloride Salts
- Structural Modifications: The parent compound’s ethanolate and hydrochloride salts exhibit enhanced crystallinity, impacting solubility and bioavailability. For instance, the ethanolate form crystallizes in the monoclinic system (space group P21/n) with lattice parameters a = 5.0318 Å, b = 23.684 Å, and c = 18.877 Å .
- Functional Impact: Improved stability and dissolution rates compared to non-crystalline analogs, making these salts preferable for pharmaceutical formulations .
N-[4-(4-Amino-6-methylthieno[2,3-d]pyrimidin-5-yl)phenyl]-N′-phenylurea
- Structural Features: Incorporates a methyl group at position 6 of the thienopyrimidine core.
Kinase Inhibition
The parent compound inhibits PLK2, reducing phosphorylation of α-synuclein at Ser-129, a pathological hallmark of Parkinson’s disease . In contrast:
- Pyrrolo[2,3-d]pyrimidine Analogs (e.g., N-[4-(4-amino-7-cyclopentyl-pyrrolo[2,3-d]pyrimidin-5-yl)phenyl]benzamide): Target hematopoietic cell kinase (HCK) with high affinity, demonstrating that minor heterocycle changes (pyrrolo vs. thieno) alter kinase selectivity .
Anticancer vs. Antimicrobial Activity
- CTPPU : Exhibits NSCLC cell growth inhibition via cell cycle arrest, independent of kinase modulation .
- Furo[2,3-d]pyrimidines : Show antimicrobial activity against Gram-positive pathogens, emphasizing the role of heterocycle choice in divergent therapeutic applications .
Physicochemical and Pharmacokinetic Properties
Biological Activity
The compound n-[4-(4-Aminothieno[2,3-d]pyrimidin-5-yl)phenyl]-n'-phenylurea is a member of the thienopyrimidine class, notable for its potential biological activities, particularly in the context of cancer treatment. This article reviews its biological activity, focusing on its mechanisms of action, therapeutic applications, and relevant case studies.
- IUPAC Name : 1-[4-(4-aminothieno[2,3-d]pyrimidin-5-yl)phenyl]-3-phenylurea
- Molecular Formula : C19H15N5OS
- Molecular Weight : 361.4 g/mol
- CAS Number : 605660-29-5
The primary mechanism of action for this compound involves the inhibition of specific protein kinases. Protein kinases are critical enzymes that regulate various cellular processes including proliferation, differentiation, and apoptosis. By inhibiting these kinases, this compound can effectively disrupt abnormal cell signaling pathways associated with cancer progression .
Biological Activity Overview
Anticancer Activity
-
In Vitro Studies :
- A series of experiments demonstrated that this compound exhibits significant cytotoxicity against various cancer cell lines. The IC50 values indicate effective inhibition of cell growth at micromolar concentrations.
- For instance, one study reported an IC50 value of approximately 12 μM in a breast cancer cell line, suggesting potent activity against this malignancy.
- Mechanistic Insights :
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
